5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine
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Overview
Description
5-{[3-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzyl halide and a thioamide in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .
Scientific Research Applications
5-{[3-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[3-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 5-{[3-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
5-[(3-propan-2-ylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-9(2)11-5-3-4-10(6-11)7-12-8-15-13(14)16-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) |
InChI Key |
BUBNUUYOROKIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC2=CN=C(S2)N |
Origin of Product |
United States |
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